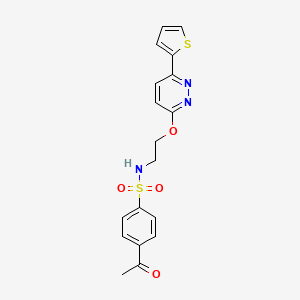
4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These were then refluxed with acetylacetone to obtain pyrimidopyrimidines . Nucleophilic substitution reactions were carried out with aniline to obtain the final compounds .Applications De Recherche Scientifique
Synthesis and Biological Activities
A variety of heterocyclic compounds, including those with the benzenesulfonamide moiety, have been synthesized to explore their antimicrobial, anticancer, and enzyme inhibitory effects. For instance, compounds have been developed to target microbial pathogens and cancer cell lines, indicating the potential for therapeutic applications (Sarvaiya, Gulati, & Patel, 2019), (Küçükgüzel et al., 2013).
Research has also focused on the synthesis of benzenesulfonamide derivatives for inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. These studies suggest significant inhibitory effects on different isoenzymes, underscoring the chemical's potential in treating diseases related to enzyme dysfunction (Gul et al., 2016).
Antitumor and Anticancer Potential
Novel compounds derived from benzenesulfonamide have shown promising antitumor activity, surpassing that of known drugs in some cases. This suggests their potential in developing new anticancer therapies (Alqasoumi et al., 2009).
Additionally, the exploration of these compounds in biological evaluations against various cancer cell lines indicates a broad spectrum of activity. This includes studies on molecular docking and Density Functional Theory (DFT) calculations to understand their interaction with biological targets (Fahim & Shalaby, 2019).
Enzyme Inhibition for Disease Treatment
- Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer’s disease treatment. This demonstrates their potential as multifunctional agents in managing neurodegenerative disorders (Makhaeva et al., 2020).
Herbicidal and Agricultural Applications
- Some studies have focused on the herbicidal activities of novel pyridazine derivatives, highlighting the potential of benzenesulfonamide-based compounds in agriculture for controlling weed growth and enhancing crop production (Xu et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
4-acetyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-11-25-18-9-8-16(20-21-18)17-3-2-12-26-17/h2-9,12,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNPRVYEYTGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)

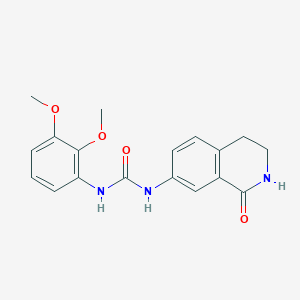


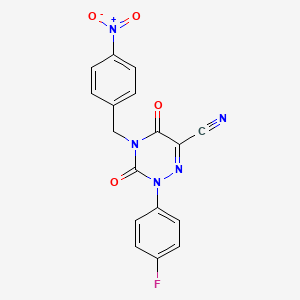
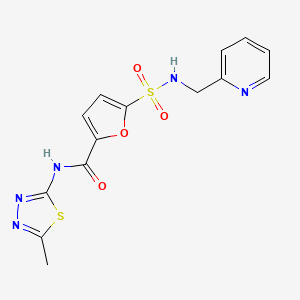

![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)
![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)
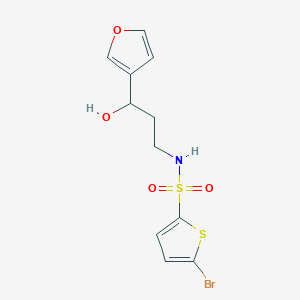
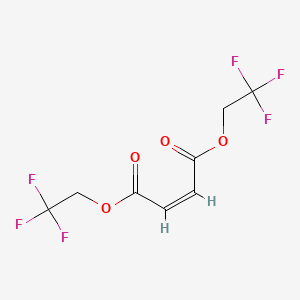
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
